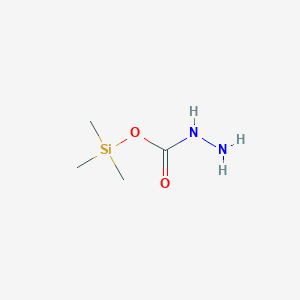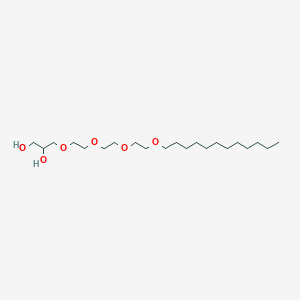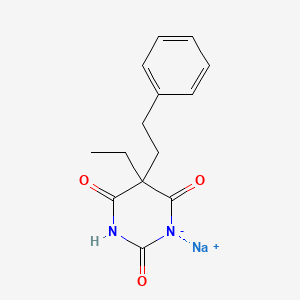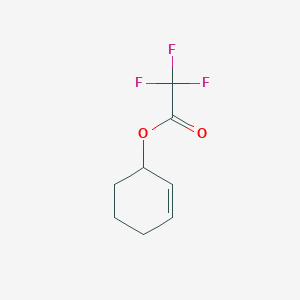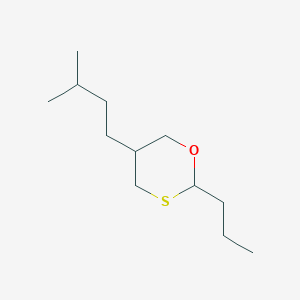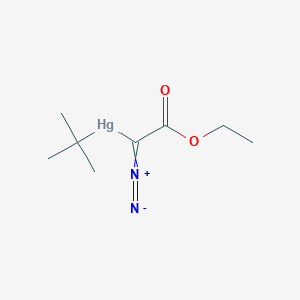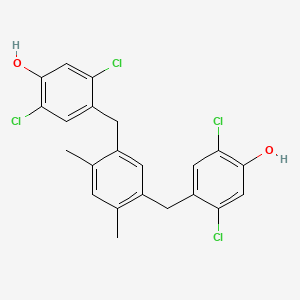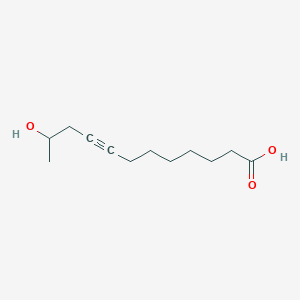
11-Hydroxydodec-8-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Hydroxydodec-8-ynoic acid is an organic compound with the molecular formula C12H20O3. It contains a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a dodecynoic acid backbone. This compound is notable for its unique structure, which includes both an alkyne (triple bond) and a hydroxyl group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxydodec-8-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor, such as 1-dodecyne.
Hydroxylation: The alkyne is subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group at the desired position.
Carboxylation: The hydroxylated intermediate is then carboxylated using carbon dioxide (CO2) in the presence of a base, such as sodium hydroxide (NaOH), to form the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 11-Hydroxydodec-8-ynoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkenes or alkanes
Substitution: Formation of alkyl halides or other substituted derivatives
科学的研究の応用
11-Hydroxydodec-8-ynoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 11-Hydroxydodec-8-ynoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and alkyne groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways. For example, it may inhibit certain enzymes involved in metabolic processes or modulate the expression of genes related to inflammation and cell proliferation.
類似化合物との比較
9,10,18-Trihydroxyoctadecanoic acid: Similar in structure but with additional hydroxyl groups.
Crepenynic acid: Contains an alkyne group but differs in chain length and functional groups.
Stearolic acid: Another alkyne-containing fatty acid with a different carbon chain length.
Uniqueness: 11-Hydroxydodec-8-ynoic acid is unique due to its specific combination of a hydroxyl group and an alkyne group on a dodecynoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
64418-69-5 |
|---|---|
分子式 |
C12H20O3 |
分子量 |
212.28 g/mol |
IUPAC名 |
11-hydroxydodec-8-ynoic acid |
InChI |
InChI=1S/C12H20O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11,13H,2-4,6,8-10H2,1H3,(H,14,15) |
InChIキー |
GWJICPKANRHSFX-UHFFFAOYSA-N |
正規SMILES |
CC(CC#CCCCCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


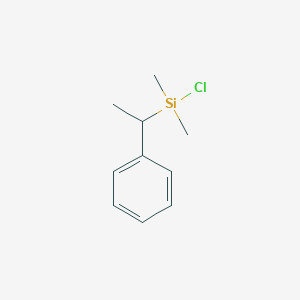

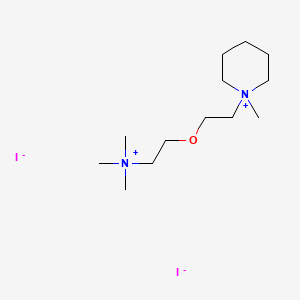
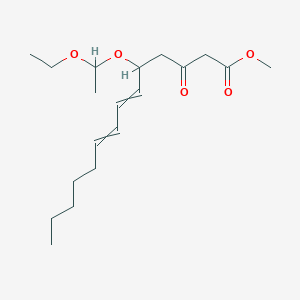
![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)

